molecular formula C12H21NO4 B13153164 (3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13153164
M. Wt: 243.30 g/mol
InChI Key: YGPOVGXTDBUOGY-BBBLOLIVSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of this compound is derived through sequential application of priority rules and stereochemical descriptors. The parent structure is pyrano[3,2-b]pyrrole , a bicyclic system fusing a six-membered pyran ring (oxygen-containing) and a five-membered pyrrole ring (nitrogen-containing). The numbering begins at the oxygen atom in the pyran ring, proceeding through the shared carbons at positions 3 (pyran) and 2 (pyrrole), as denoted by the fusion indicator [3,2-b].

The substituents are assigned as follows:

  • A tert-butyl carboxyate group at position 1(2H) of the pyran ring.
  • A hydroxy group at position 3 of the pyrrole ring.

The stereochemical configuration is specified by the Cahn-Ingold-Prelog priority system:

  • 3R : The hydroxyl group at position 3 has priority over adjacent substituents, with a counterclockwise (R) configuration.
  • 3aS and 7aR : The bridgehead carbons (3a and 7a) adopt specific configurations due to the bicyclic system’s fused geometry. The 3aS descriptor arises from the pyrrole ring’s clockwise puckering, while the 7aR configuration reflects the pyran ring’s chair-like conformation.

Table 1: Stereochemical Assignments

Position Configuration Rationale
C3 R Hydroxyl group priority and counterclockwise orientation
C3a S Pyrrole ring puckering direction
C7a R Pyran ring chair conformation

Molecular Topology of the Pyrano[3,2-b]pyrrole Bicyclic System

The pyrano[3,2-b]pyrrole core is a fused bicyclic system comprising a partially saturated pyran ring (tetrahydropyran) and a pyrrolidine ring. Key topological features include:

  • Ring Fusion : The pyran and pyrrole rings share two adjacent carbons (C3 and C2), creating a rigid bicyclic framework. The fusion angle is approximately 120°, as observed in X-ray crystallographic data.
  • Saturation : The “hexahydro” prefix indicates six hydrogen atoms added to saturate three double bonds—two in the pyran ring and one in the pyrrole ring. This reduces aromaticity, leading to a non-planar geometry.
  • Heteroatom Placement : Oxygen occupies position 1 of the pyran ring, while nitrogen resides at position 5 of the pyrrole ring. This arrangement creates a dipole moment, influencing intermolecular interactions.

Table 2: Topological Parameters

Parameter Value/Description
Pyran ring conformation Chair (C7a-R)
Pyrrole puckering Envelope (C3a-S)
Bond lengths (C-O) 1.43 Å
Bond angles (C-N-C) 108.5°

Conformational Analysis of Hexahydropyrano-Pyrrole Derivatives

The compound exhibits distinct conformational preferences due to steric and electronic factors:

  • Pyran Ring Conformation : The pyran ring adopts a chair conformation with the tert-butyl group in an equatorial position to minimize 1,3-diaxial strain. The hydroxyl group at C3 stabilizes the structure via intramolecular hydrogen bonding with the carbonyl oxygen of the tert-butyl ester.
  • Pyrrolidine Ring Puckering : The pyrrolidine ring adopts an envelope conformation , with C3a (S configuration) displaced from the plane. This puckering reduces angle strain and optimizes orbital overlap for the nitrogen lone pair.
  • Steric Effects : The bulky tert-butyl group restricts rotation about the C1-O bond, locking the carboxyate group in a planar arrangement. This rigidity enhances the compound’s stability in solution.

Table 3: Conformational Energy Landscape

Conformer Relative Energy (kcal/mol) Dominant Stabilizing Factor
Chair (tert-butyl equatorial) 0.0 Steric avoidance
Boat (tert-butyl axial) +3.2 None
Twist-boat +2.1 Partial H-bonding

Computational studies (DFT/B3LYP) corroborate these findings, showing a 2.1 kcal/mol energy barrier for pyran ring flipping.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (3R,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m1/s1

InChI Key

YGPOVGXTDBUOGY-BBBLOLIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[3,2-b]pyrrole derivatives typically involves multicomponent reactions. One common method is the acid-catalyzed cyclocondensation reaction of 3-hydroxypyrrole, malononitrile, and various aldehydes. This reaction is often carried out in the presence of a silica-supported ionic liquid catalyst, such as 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate . The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile.

Industrial Production Methods

Industrial production methods for pyrano[3,2-b]pyrrole derivatives are not extensively documented. the use of scalable one-pot multicomponent reactions is advantageous for industrial applications due to their efficiency and simplicity. These methods often do not require the isolation of intermediate compounds, making them environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Pyrano[3,2-b]pyrrole derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce different substituents onto the pyrrole or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrano[3,2-b]pyrrole compounds .

Scientific Research Applications

Pyrano[3,2-b]pyrrole derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of pyrano[3,2-b]pyrrole derivatives involves their interaction with various molecular targets. These compounds can act as inhibitors of specific enzymes or receptors, leading to changes in cellular processes. For example, some derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Functional Groups Source
Target Compound: (3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate C₁₂H₂₁NO₄ 243.30 Pyrano[3,2-b]pyrrole, 3-OH, tert-butyl Hydroxyl, carbamate
(3aR,5R,7aR)-tert-butyl5-(hydroxymethyl)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate (Racemic) C₁₃H₂₃NO₄ 257.33 Pyrano[3,2-b]pyrrole, 5-CH₂OH, tert-butyl Hydroxymethyl, carbamate
(3aS,6aS)-tert-butyl5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Cyclopenta[c]pyrrole, 5-oxo, tert-butyl Ketone, carbamate
(3aS,6aS)-tert-butyl benzotriazole-carbonyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₂₀H₂₆N₆O₃ 398.47 Pyrrolo[3,4-c]pyrrole, benzotriazole-carbonyl Amide, carbamate, aromatic
(3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate C₁₁H₂₀N₂O₂ 212.29 Pyrrolo[3,2-b]pyrrole (no oxygen in ring) Carbamate

Key Observations:

  • Substituents: Hydroxyl vs.
  • Stereochemistry : Racemic mixtures (e.g., ) may exhibit divergent biological activities compared to enantiomerically pure forms.

Reactivity Differences :

  • The ketone in is prone to nucleophilic attacks, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or esterification.
  • Hydroxymethyl groups () can undergo oxidation to carboxylic acids or serve as sites for further functionalization.

Physicochemical Properties

Property Target Compound 5-CH₂OH Derivative Cyclopenta[c]pyrrole Benzotriazole Derivative
Molecular Weight 243.30 257.33 225.28 398.47
Polar Groups 1 OH, 1 carbamate 1 CH₂OH, 1 carbamate 1 ketone, 1 carbamate 1 amide, 1 carbamate
Predicted Solubility Moderate High Low Low (aromatic bulk)

Notes:

  • The hydroxymethyl derivative () has higher solubility due to increased hydrophilicity.
  • Benzotriazole-containing compounds () exhibit lower solubility due to aromatic bulk but may show enhanced target affinity.

Pharmacological Activity

  • Target Compound: Hydroxyl group may facilitate interactions with enzymes (e.g., hydrogen bonding with catalytic sites). No direct activity data are reported.
  • Benzotriazole Derivatives () : Demonstrated autotaxin (ATX) inhibition in vitro, attributed to the benzotriazole-carbonyl group’s electron-withdrawing properties .

Biological Activity

The compound (3R,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, also known by its CAS number 2586078-57-9, is a synthetic organic compound with potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (3R,3aS,6aR)-3-hydroxyhexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate
  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.28 g/mol
  • Purity : Typically available at 97% purity in commercial preparations.

Biological Activity Overview

The biological activity of (3R,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has been investigated in several studies, focusing on its pharmacological and therapeutic potential.

Pharmacological Properties

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of (3R,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate. Animal models of neurodegeneration have shown improved outcomes when treated with this compound.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Study 1 : In a study involving neuronal cell lines, treatment with (3R,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate resulted in a significant decrease in cell apoptosis induced by oxidative stress. The mechanism was attributed to enhanced expression of antioxidant enzymes.
  • Study 2 : Another study focused on its anti-inflammatory properties demonstrated that the compound inhibited NF-kB signaling pathways in macrophages, leading to decreased production of TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntioxidantEffective free radical scavenger
Anti-inflammatoryReduced cytokine production
NeuroprotectiveImproved neuronal survival in models

Q & A

Basic: What are the common synthetic routes for (3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions or dynamic kinetic resolution. For example, sodium tert-butoxide in toluene with tris(dibenzylideneacetone)dipalladium(0) and BINAP ligands enables stereoselective arylations . Key intermediates are characterized via:

  • NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm regiochemistry and functional groups .
  • HPLC with chiral columns (e.g., CHIRALCEL AD) to assess enantiomeric purity (≥99% ee achievable) .
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Basic: What spectroscopic methods are recommended for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration using single-crystal diffraction, especially for derivatives with heavy atoms (e.g., bromine substituents) .
  • Chiral HPLC : Uses columns like CHIRALCEL AD with hexane/isopropanol gradients (98:2 v/v) to separate enantiomers; retention times (e.g., 29.97 min vs. 23.72 min) distinguish stereoisomers .
  • NOESY NMR : Identifies spatial proximity of protons in rigid bicyclic systems to confirm ring junction stereochemistry .

Advanced: How can researchers address challenges in maintaining stereochemical integrity during large-scale synthesis?

Methodological Answer:

  • Dynamic kinetic resolution : Employ chiral catalysts (e.g., BINAP-ligated palladium) to suppress racemization during nucleophilic substitutions .
  • Low-temperature conditions : Reduce epimerization risk during acylations (e.g., 0°C with triflic acid catalysis) .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track stereosensitive intermediates and adjust reaction parameters .

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to predict regioselectivity .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Solubility modeling : Predicts LogP values using software like ACD/Labs to optimize solvent systems for crystallization .

Data Contradiction: How to resolve discrepancies in reported enantiomeric excess (ee) values across studies?

Methodological Answer:

  • Standardize analytical conditions : Use identical HPLC columns (e.g., CHIRALPAK IB) and mobile phases (e.g., hexane:ethanol 90:10) for cross-study comparisons .
  • Validate with multiple techniques : Correlate HPLC results with 1^1H NMR derivatization (e.g., Mosher ester analysis) to confirm ee .
  • Replicate reaction conditions : Ensure consistent catalyst loading (e.g., 5 mol% Pd), temperature (±2°C), and solvent purity to minimize variability .

Basic: How is the tert-butyl carboxy group utilized in protecting group strategies?

Methodological Answer:

  • Acid-labile protection : The tert-butyl group is cleaved with TFA (20% in DCM) to expose the pyrrolidine nitrogen for further functionalization (e.g., amidation) .
  • Stability monitoring : Use TLC (silica, ethyl acetate/hexane) to track deprotection; confirm completion via IR (loss of carbonyl stretch at ~1700 cm1^{-1}) .

Advanced: What strategies optimize reaction yields in key ring-closing steps?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining >90% yield .
  • Catalyst screening : Test Pd0^0/Ni0^0 systems with diverse ligands (e.g., DPPF vs. BINAP) to enhance cyclization efficiency .
  • Solvent optimization : Use toluene for improved steric control vs. THF for faster kinetics, balancing yield and enantioselectivity .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 → 6:4) to separate diastereomers .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>98% by HPLC) .
  • Centrifugal partition chromatography : Non-silica methods avoid decomposition of acid-sensitive intermediates .

Advanced: How to mitigate side reactions during hydroxyl group functionalization?

Methodological Answer:

  • Protection-deprotection cycles : Temporarily silylate the hydroxyl group (e.g., TBSCl) before acylations to prevent oxidation .
  • Low-temperature acylation : Use -20°C with DMAP/Et3_3N to minimize ester migration .
  • In situ quenching : Add NaHCO3_3 immediately after reaction completion to neutralize excess acylating agents .

Data Contradiction: Why do reported LogP values vary, and how can experimental values be validated?

Methodological Answer:

  • Shake-flask method : Measure partitioning between octanol/water (pH 7.4) with UV quantification at λ = 254 nm .
  • Chromatographic validation : Compare experimental LogP with HPLC-derived hydrophobicity indices (e.g., CHI logD) .
  • Computational cross-check : Use software like MarvinSketch to predict LogP and identify outliers due to impurities .

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